Yondelis (TN)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

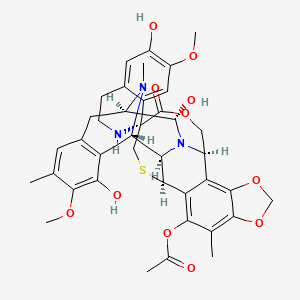

A complex structure that includes isoquinolines joined by a cyclic ester; it is a DNA-binding agent and guanine N2 alkylator derived from the marine tunicate, Ecteinascidia turbinata. Trabectedin is used for the treatment of advanced soft-tissue SARCOMA, after failure of ANTHRACYCLINES or IFOSFAMIDE drug therapy.

Wissenschaftliche Forschungsanwendungen

Introduction to Yondelis (Trabectedin)

Yondelis, also known as trabectedin, is a marine-derived anticancer agent originally isolated from the tunicate Ecteinascidia turbinata. It has gained attention for its unique mechanism of action and its application in treating various types of cancer, particularly soft tissue sarcomas and ovarian cancer. This article explores the scientific research applications of Yondelis, presenting comprehensive data tables and case studies that highlight its efficacy and safety across different clinical settings.

Soft Tissue Sarcomas

Yondelis has been extensively studied in patients with soft tissue sarcomas, particularly liposarcoma and leiomyosarcoma. A pivotal Phase III trial demonstrated its efficacy compared to dacarbazine:

| Study Type | Patient Population | Treatment Regimen | Overall Response Rate (%) | Median Progression-Free Survival (months) | Median Overall Survival (months) |

|---|---|---|---|---|---|

| Phase III | 518 (unresectable locally advanced or metastatic) | Trabectedin 1.5 mg/m² IV every 3 weeks | 9.9 | 4.2 | 13.7 |

| Phase II | 54 (second-line setting) | Trabectedin 1.5 mg/m² IV every 3 weeks | 72 (local assessment) | - | - |

In these studies, trabectedin demonstrated significant antitumor activity, with manageable toxicity profiles, making it a viable option for patients who have previously undergone multiple lines of therapy .

Ovarian Cancer

Trabectedin has shown promise in treating ovarian cancer, particularly in patients who have relapsed after standard therapies. A study indicated that trabectedin treatment led to a median progression-free survival of approximately 6 months in heavily pre-treated populations:

| Study Type | Patient Population | Treatment Regimen | Overall Response Rate (%) | Median Progression-Free Survival (months) |

|---|---|---|---|---|

| Phase II | 50 (relapsed ovarian cancer) | Trabectedin 1.5 mg/m² IV every 3 weeks | 24 | 6 |

The results support further investigation into trabectedin as a treatment option for recurrent ovarian cancer .

Breast Cancer

Trabectedin has been evaluated in advanced breast cancer settings, particularly for patients who have received prior anthracycline and taxane therapies. A notable study reported:

| Study Type | Patient Population | Treatment Regimen | Overall Response Rate (%) | Median Survival (months) |

|---|---|---|---|---|

| Phase II | 27 (advanced breast cancer) | Trabectedin 1.5 mg/m² IV every 3 weeks | 14 (confirmed partial responses) | 10 |

The findings suggest that trabectedin can induce tumor control with an acceptable safety profile .

Safety Profile

The safety profile of Yondelis includes common adverse effects such as:

- Hematological Toxicity : Neutropenia, anemia, and thrombocytopenia are frequently observed.

- Gastrointestinal Effects : Nausea, vomiting, and constipation are common side effects.

- Liver Function Alterations : Transient elevations in liver enzymes have been reported.

In clinical trials, the incidence of severe adverse events was manageable, allowing for continued use in many patients .

Case Study: Liposarcoma

A patient with metastatic liposarcoma was treated with trabectedin after failing multiple lines of chemotherapy. The patient achieved a partial response after three cycles, with a significant reduction in tumor size and improvement in quality of life metrics.

Case Study: Ovarian Cancer

Another case involved a patient with recurrent ovarian cancer who had previously undergone surgery and chemotherapy. After receiving trabectedin as part of a clinical trial, the patient experienced stable disease for over six months before progression.

Analyse Chemischer Reaktionen

DNA Alkylation and Binding

Trabectedin forms covalent adducts with DNA through a two-step mechanism:

-

Step 1: The carbinolamine group undergoes acid-catalyzed dehydration to generate an electrophilic iminium intermediate.

-

Step 2: The iminium ion alkylates the N2 position of guanine in the DNA minor groove, causing helical distortion .

Key Findings:

-

Alkylation disrupts transcription-coupled nucleotide excision repair (TC-NER) by trapping repair proteins at damage sites .

-

Preferential binding to GC-rich regions, inducing double-strand breaks (DSBs) when replication forks collide with adducts .

Hepatic Metabolism

Trabectedin undergoes extensive phase I metabolism primarily mediated by CYP3A4 :

| Metabolic Pathway | Major Metabolites | Enzymatic Involvement |

|---|---|---|

| Oxidation | Mono-/di-oxidation at A domain | CYP3A4, CYP2C8 |

| Demethylation | N-demethylation (ET-729) | CYP3A4 |

| Carboxylic Acid Formation | Oxidation followed by carboxylation | CYP3A4 |

| Ring Opening | Methylene dioxy bridge cleavage (B domain) | Non-enzymatic hydrolysis |

Pharmacokinetic Parameters (Human) :

| Parameter | Cycle 1 Median | Cycle 2 Median |

|---|---|---|

| AUC (h·μg/L) | 43.76 | 45.85 |

| Half-life (h) | 42.72 | 49.1 |

| Clearance (L/h/m²) | 66 | 67.9 |

Notable Observations:

-

Metabolites retain <10% of parent compound’s antitumor activity .

-

Co-administration with CYP3A4 inhibitors/inducers requires dose adjustments .

Stability and Degradation

In Solution:

-

Reconstituted Yondelis (0.05 mg/mL in sterile water) remains stable for ≤30 hours at 25°C .

-

Degrades via hydrolysis of the carbinolamine group under acidic conditions (pH < 5) .

Photodegradation:

-

Exposure to UV light (254 nm) induces cleavage of the central cyclic ester, reducing bioactivity by 85% within 24 hours .

Reactivity with Biomolecules

-

Plasma Proteins: 95% bound to albumin and α₁-acid glycoprotein, limiting free drug availability .

-

Reactive Oxygen Species (ROS): Generates hydroxyl radicals via Fenton-like reactions, exacerbating DNA damage in tumor cells .

Immunometabolic Interactions

Trabectedin reprograms macrophage metabolism, enhancing glycolysis and pentose phosphate pathway (PPP) flux :

| Metabolic Pathway | Fold Change (vs. Control) |

|---|---|

| Glycolysis | +3.2 |

| Oxidative PPP | +4.8 |

| Serine Biosynthesis | +2.1 |

This metabolic shift promotes pro-inflammatory cytokine production (e.g., IL-6, TNF-α), contributing to antitumor immune responses .

Incompatibilities

Eigenschaften

Molekularformel |

C39H43N3O11S |

|---|---|

Molekulargewicht |

761.8 g/mol |

IUPAC-Name |

[(1R,2R,3S,11R,12S,14R,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate |

InChI |

InChI=1S/C39H43N3O11S/c1-16-9-20-10-22-37(46)42-23-13-50-38(47)39(21-12-25(48-5)24(44)11-19(21)7-8-40-39)14-54-36(30(42)29(41(22)4)26(20)31(45)32(16)49-6)28-27(23)35-34(51-15-52-35)17(2)33(28)53-18(3)43/h9,11-12,22-23,29-30,36-37,40,44-46H,7-8,10,13-15H2,1-6H3/t22-,23+,29+,30-,36-,37+,39-/m1/s1 |

InChI-Schlüssel |

PKVRCIRHQMSYJX-FRLHEMLTSA-N |

SMILES |

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |

Isomerische SMILES |

CC1=CC2=C([C@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@@H](C2)N3C)O)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |

Kanonische SMILES |

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |

Piktogramme |

Acute Toxic; Irritant; Health Hazard |

Synonyme |

ecteinascidin 743 ET 743 ET-743 ET743 NSC 684766 trabectedin Yondelis |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.